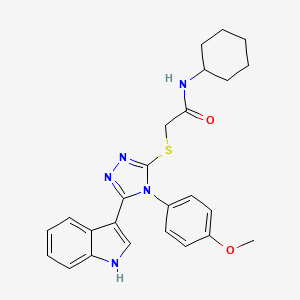

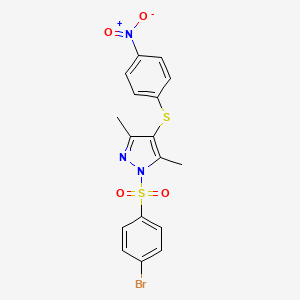

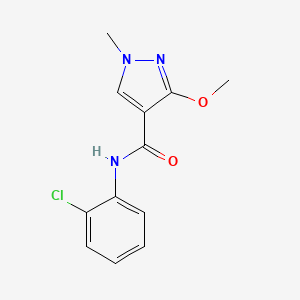

(Z)-3-(2-phenoxyphenyl)-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(Z)-3-(2-phenoxyphenyl)-2-propenamide” is a complex organic molecule. It contains a phenoxyphenyl group, which is a common moiety in many organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Related compounds have been analyzed using techniques like FT-Raman and FT-IR spectroscopy .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition : A series of N-hydroxy-3-phenyl-2-propenamides, closely related to (Z)-3-(2-phenoxyphenyl)-2-propenamide, have been prepared as novel inhibitors of human histone deacetylase (HDAC) with significant enzyme inhibition potency. One of these compounds, NVP-LAQ824, demonstrated significant dose-related activity in colon and lung tumor models, leading to its clinical trials in 2002 (Remiszewski et al., 2003).

Allylic Carbanion Generation : The compound (Z)-2-Methyl-3-(phenylthio)propenoic acid and its derivatives, which are structurally similar to this compound, have been shown to selectively produce corresponding allylic carbanion species. These species exhibit reactivity with aldehydes and ketones (Kitaoka et al., 1983).

Anti-inflammatory and Analgesic Agents : A novel series of compounds structurally related to this compound were synthesized and tested for their anti-inflammatory and analgesic activities. Several compounds in this series exhibited significant activity in reducing inflammation and pain (Husain et al., 2008).

Mechanofluorochromic Properties : The optical properties of 3-aryl-2-cyano acrylamide derivatives, related to this compound, have been studied. These compounds exhibit diverse optical properties due to distinct stacking modes, which are significant for applications in fluorescence switching and molecular interactions (Song et al., 2015).

Solubility Measurement and Thermodynamic Modeling : The solubility of α-Thio-β-chloroacrylamides, structurally similar to this compound, was measured in various solvents. This information is crucial for advanced process optimization in synthetic chemistry (Souza et al., 2018).

Termite Antifeedant Activity : A study on the hexane extract of Xylopia aethiopica fruits found compounds structurally similar to this compound to exhibit strong termite antifeedant activity. This indicates potential applications in pest control (Lajide et al., 1995).

Anti-inflammatory Effects in Macrophages : A compound derived from Fissistigma oldhamii, structurally related to this compound, demonstrated significant anti-inflammatory effects in macrophages, indicating potential applications in treating inflammatory diseases (Hu et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “(Z)-3-(2-phenoxyphenyl)-2-propenamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

(Z)-3-(2-phenoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H2,16,17)/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSUKZXLXFAIAP-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)